Plevitrexed

Descripción general

Descripción

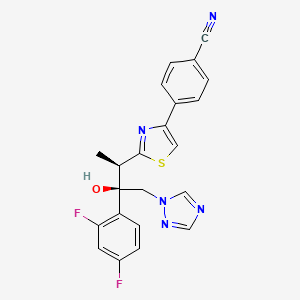

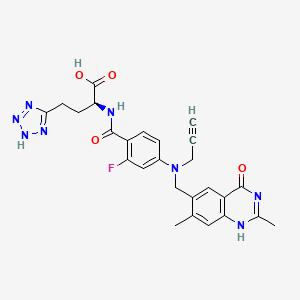

Plevitrexed is an orally bioavailable, small molecule, non-polyglutamatable, antifolate quinazoline derivative thymidine synthetase inhibitor with potential antineoplastic activity . It is currently under investigation for use/treatment in pancreatic cancer, solid tumors, gastric cancer, lung cancer, and colorectal cancer .

Molecular Structure Analysis

The molecular formula of this compound is C26H25FN8O4 . The average mass is 532.526 Da and the monoisotopic mass is 532.198303 Da . For a detailed molecular structure, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis

This compound has 10 hydrogen bond acceptors and 4 hydrogen bond donors . More detailed physical and chemical properties might be available in resources like ChemSpider .Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Plevitrexed es un fármaco de molécula pequeña que se dirige a TYMS (timinilato sintasa), una enzima clave en la síntesis de ADN . Se utiliza principalmente en el tratamiento de varios tipos de cáncer. El fármaco funciona inhibiendo TYMS, lo que impide que las células cancerosas se dividan y crezcan .

Tratamiento de neoplasias

Las neoplasias son crecimientos anormales de tejido que pueden ser benignos o malignos. This compound se ha utilizado en el tratamiento de neoplasias, proporcionando una opción terapéutica para el manejo de estas afecciones .

Trastornos del sistema digestivo

This compound ha sido indicado para el tratamiento de trastornos del sistema digestivo. Al dirigirse a TYMS, puede ayudar a controlar el crecimiento celular anormal asociado con estos trastornos .

Endocrinología y enfermedad metabólica

This compound tiene posibles aplicaciones en el campo de la endocrinología y las enfermedades metabólicas. Si bien los mecanismos exactos no se comprenden completamente, la capacidad del fármaco para inhibir TYMS puede desempeñar un papel en el manejo de estas afecciones .

Neoplasias abdominales

This compound se ha utilizado en el tratamiento de neoplasias abdominales. Estos son tumores que ocurren en el abdomen y pueden ser benignos o malignos .

Cáncer colorrectal

This compound ha demostrado eficacia en el tratamiento del cáncer colorrectal. Este es un tipo común de cáncer que comienza en el colon o el recto .

Carcinoma de la trompa de Falopio

This compound se ha utilizado en el tratamiento del carcinoma de la trompa de Falopio, un tipo raro de cáncer que comienza en las trompas de Falopio .

Cáncer de ovario

This compound se ha utilizado en un ensayo clínico de fase II para el tratamiento del cáncer de ovario. El ensayo evaluó la eficacia y la tolerabilidad de this compound administrado como monoterapia o en combinación con Topotecan .

Direcciones Futuras

Plevitrexed has been granted orphan drug designation for the treatment of ovarian and gastric cancers . It has undergone a single Phase 2 clinical trial (NCT00014690) for epithelial ovarian, fallopian tube, and peritoneal cancers . Future research may focus on its potential in treating these and other types of cancer.

Mecanismo De Acción

Target of Action

Plevitrexed is a small molecule that primarily targets Thymidylate Synthase (TYMS) . TYMS is an enzyme that plays a crucial role in DNA synthesis and repair, making it a key target for antineoplastic drugs .

Mode of Action

This compound acts as an inhibitor of TYMS . By binding to this enzyme, this compound prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. This inhibition disrupts DNA replication and repair, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thymidylate biosynthesis pathway . By inhibiting TYMS, this compound disrupts this pathway, leading to a decrease in thymidylate levels, which in turn leads to DNA damage and cell death .

Pharmacokinetics

The terminal half-lives in plasma, liver, kidney, spleen, and tumor were 2, 0.6, 5, 21, and 28 hours, respectively .

Result of Action

The primary result of this compound’s action is the induction of cell death in cancer cells. By inhibiting TYMS and disrupting DNA synthesis, this compound causes DNA damage that the cancer cells cannot repair, leading to cell death .

Action Environment

It is known that various factors such as ph, temperature, and the presence of other drugs can affect the action of many drugs

Propiedades

IUPAC Name |

(2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJSCSAMMLUINT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165351 | |

| Record name | Plevitrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153537-73-6 | |

| Record name | Plevitrexed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153537-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plevitrexed [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153537736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plevitrexed | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC-696259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Plevitrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLEVITREXED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9P2881C3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.